

Irreversible Protein Modification by DL-Methionine Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Methionine sulfone*

Cat. No.: *B074414*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation. This process can lead to the formation of methionine sulfoxide, a modification that is largely reversible in biological systems through the action of methionine sulfoxide reductases (Msrs). However, under conditions of strong oxidative stress, methionine sulfoxide can be further oxidized to methionine sulfone. This modification is considered irreversible within the cellular context and can have significant and lasting consequences on protein structure, function, and cellular signaling pathways.^{[1][2][3][4]} This technical guide provides an in-depth overview of the irreversible modification of proteins by **DL-methionine sulfone**, covering its chemical basis, functional implications, and the experimental methodologies used for its study.

The Chemistry of Methionine Sulfone Formation

The oxidation of methionine to methionine sulfone is a two-step process. The initial oxidation of the methionine thioether side chain by mild reactive oxygen species (ROS), such as hydrogen peroxide, forms methionine sulfoxide.^{[2][5]} Stronger oxidants can then convert methionine sulfoxide to methionine sulfone (MetO₂).^[6]

Key Chemical Aspects:

- **Irreversibility:** Unlike methionine sulfoxide, which can be enzymatically reduced back to methionine, methionine sulfone is a stable modification under physiological conditions and is not known to be reversed by any biological pathway.[1][2][5][7]
- **Oxidizing Agents:** The formation of methionine sulfone typically requires stronger oxidizing agents than those needed for sulfoxide formation. Examples include permanganate ions and conditions of severe oxidative stress.[3]
- **Physicochemical Changes:** The conversion of the non-polar methionine side chain to the highly polar sulfone group induces significant changes in the local protein environment. This can disrupt hydrophobic interactions, alter protein conformation, and affect protein stability.

Functional Consequences of Irreversible Methionine Sulfone Modification

The permanent nature of methionine sulfone formation can lead to a range of functional alterations in proteins, from loss of function to altered substrate specificity.

Impact on Protein Structure and Stability

The introduction of a bulky and polar sulfone group can have profound effects on protein structure:

- **Destabilization:** The oxidation of a methionine residue within the hydrophobic core of a protein can drastically destabilize its structure. For example, the oxidation of Met340 in the p53 tetramerization domain to methionine sulfoxide leads to significant destabilization of the tetramer.[8] Further oxidation to the sulfone would be expected to have an even more pronounced effect.
- **Increased Susceptibility to Degradation:** The localized unfolding or altered conformation resulting from methionine sulfone formation can expose previously buried sites to proteases, leading to increased protein degradation.[8]

Altered Protein Function

The functional consequences of methionine sulfone formation are protein-specific:

- **Enzyme Activity:** For enzymes, the modification of a methionine residue in or near the active site can lead to a complete loss of catalytic activity.
- **Substrate Specificity:** In some cases, the modification can alter the substrate specificity of an enzyme. Human Neutrophil Elastase (HNE), for instance, shows a preference for substrates containing methionine sulfone, suggesting that this modification can create "super substrates" under inflammatory conditions.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- **Protein-Protein Interactions:** The modification of methionine residues at protein-protein interaction interfaces can disrupt these interactions, thereby affecting signaling cascades and the assembly of protein complexes.

Quantitative Data on Methionine Sulfone Modification

The following tables summarize available quantitative data regarding the formation and functional impact of methionine sulfone.

Table 1: Kinetic Data for the Oxidation of Methionine Sulfone by Permanganate Ion[\[3\]](#)[\[11\]](#)

Temperature (°C)	k_non-catalyzed (s ⁻¹)	k_auto-catalyzed (L·mol ⁻¹ ·s ⁻¹)
25	1.2 x 10 ⁻⁴	2.5 x 10 ⁻²
30	1.8 x 10 ⁻⁴	3.8 x 10 ⁻²
35	2.7 x 10 ⁻⁴	5.5 x 10 ⁻²
40	4.0 x 10 ⁻⁴	7.9 x 10 ⁻²

Table 2: Inhibition Constants (K_i) of Peptide Aldehyde Inhibitors of Human Neutrophil Elastase (HNE)[\[9\]](#)[\[12\]](#)

Inhibitor	P3 Residue	Ki (nM)	Relative Potency
Ac-RMAV-H	Methionine	7266	1
Ac-RM(O)AV-H	Methionine Sulfoxide	5547	1.3
Ac-RM(O2)AV-H	Methionine Sulfone	147	49.4

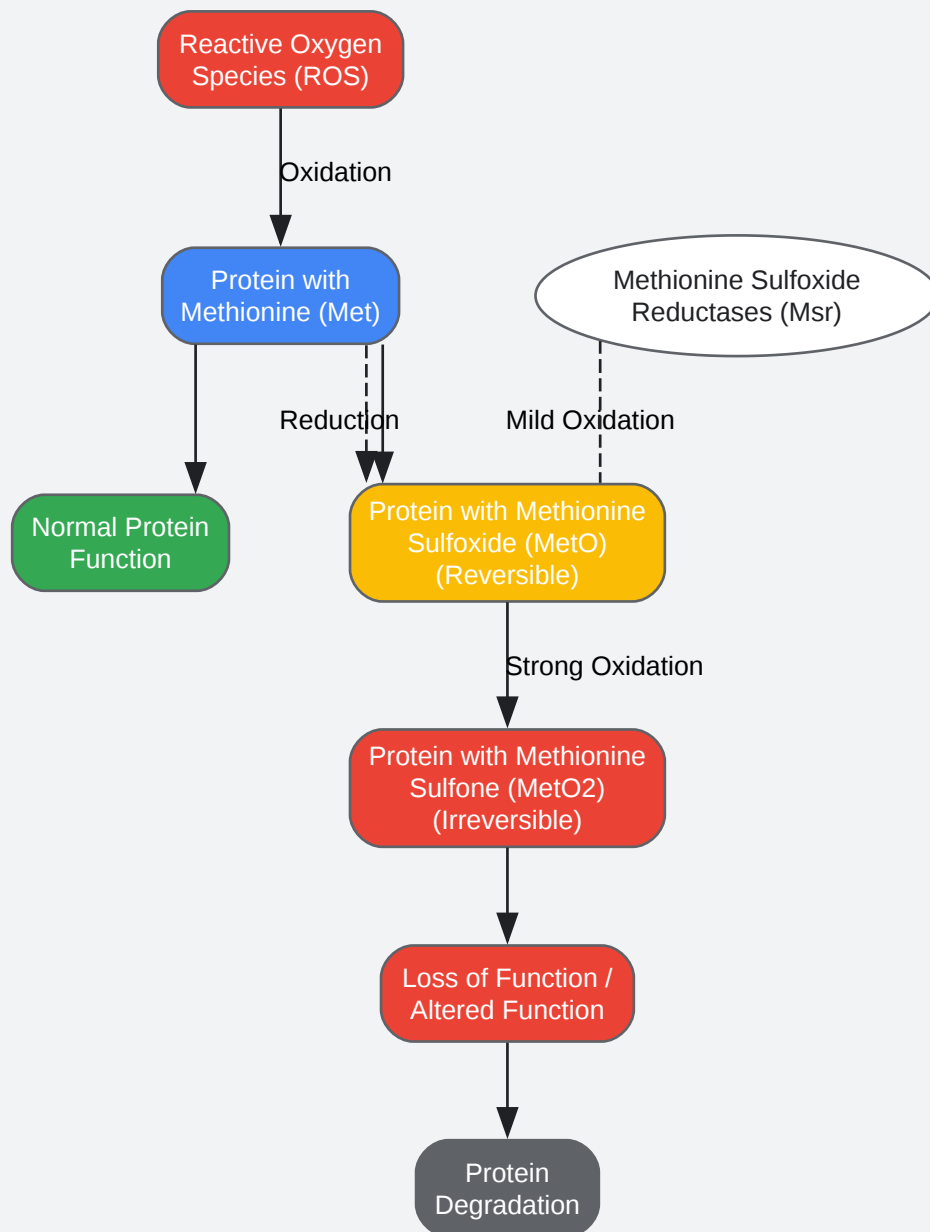
Signaling Pathways and Cellular Processes Affected by DL-Methionine Sulfone

While the reversible oxidation of methionine to methionine sulfoxide is increasingly recognized as a regulatory mechanism in signaling, the irreversible formation of methionine sulfone is more commonly associated with pathological conditions and cellular dysfunction.

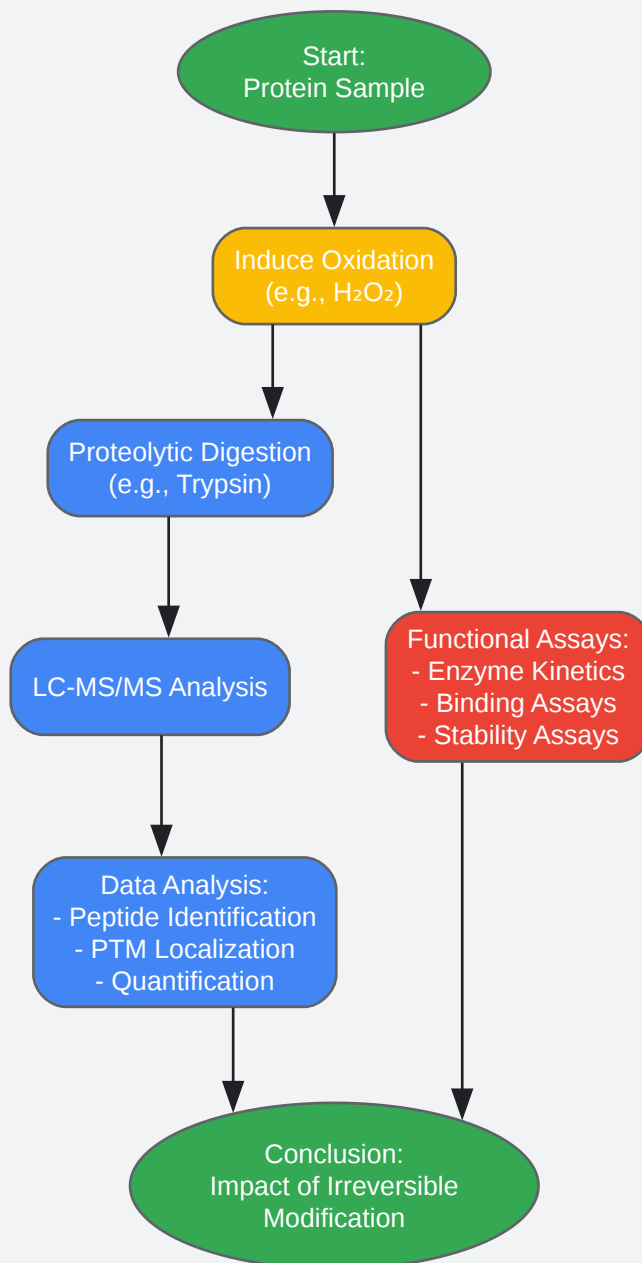
- **p53 Pathway:** Methionine metabolism has been linked to the p53 tumor suppressor pathway. High concentrations of methionine can inhibit the expression of wild-type p53.[\[13\]](#)[\[14\]](#) The irreversible oxidation of a critical methionine (Met340) in the p53 tetramerization domain to its sulfoxide form destabilizes the protein, suggesting a mechanism for p53 inactivation under oxidative stress.[\[8\]](#) Further oxidation to the sulfone would permanently lock p53 in an inactive state.
- **Keap1-Nrf2 Pathway:** The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. L-methionine intake can activate the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes.[\[15\]](#) While direct modulation by methionine sulfone is not well-documented, conditions of severe oxidative stress that lead to sulfone formation would heavily impact this pathway.

Below is a diagram illustrating the general impact of oxidative stress leading to irreversible protein modification.

Impact of Oxidative Stress on Protein Function



Experimental Workflow for Studying Methionine Sulfone Modification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methionine sulfoxide reductase A regulates cell growth through the p53-p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemprob.org [chemprob.org]
- 4. researchgate.net [researchgate.net]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. Quantitative analysis of cystine, methionine, lysine, and nine other amino acids by a single oxidation--4 hour hydrolysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performic Acid oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of methionine residue at hydrophobic core destabilizes p53 tetrameric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methionine inhibits cellular growth dependent on the p53 status of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. I-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Irreversible Protein Modification by DL-Methionine Sulfone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074414#irreversible-protein-modification-by-dl-methionine-sulfone\]](https://www.benchchem.com/product/b074414#irreversible-protein-modification-by-dl-methionine-sulfone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com